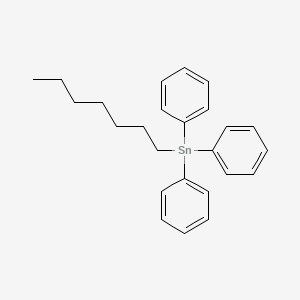
Heptyl(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl(triphenyl)stannane, with the molecular formula C25H30Sn, is an organotin compound characterized by a heptyl group attached to a triphenylstannane moiety. This compound is part of the broader class of organotin compounds, which have significant applications in organic synthesis and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)stannane can be synthesized through the reaction of heptyl bromide with triphenyltin hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the use of a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
C6H13Br+(C6H5)3SnH→C6H13(C6H5)3Sn+HBr
The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more robust purification techniques such as column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Heptyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various heptyl-substituted organotin compounds.
Scientific Research Applications
Heptyl(triphenyl)stannane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds through Stille coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of heptyl(triphenyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers, facilitating reactions such as nucleophilic substitution and radical formation. The compound’s reactivity is influenced by the electronic and steric effects of the heptyl and triphenyl groups, which can modulate its interaction with molecular targets .
Comparison with Similar Compounds
Heptyl(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride (C12H28Sn): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride (C18H15ClSn): Commonly used in the synthesis of organotin compounds and as a catalyst in organic reactions.
Tetramethyltin (C4H12Sn): Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness: this compound is unique due to the presence of both a heptyl group and a triphenylstannane moiety, which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
53566-43-1 |
|---|---|
Molecular Formula |
C25H30Sn |
Molecular Weight |
449.2 g/mol |
IUPAC Name |
heptyl(triphenyl)stannane |
InChI |
InChI=1S/C7H15.3C6H5.Sn/c1-3-5-7-6-4-2;3*1-2-4-6-5-3-1;/h1,3-7H2,2H3;3*1-5H; |
InChI Key |
OYWBJZSYRDZKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















